molecular formula C7H16N4 B12786141 N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine CAS No. 13384-18-4

N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine

Cat. No.: B12786141
CAS No.: 13384-18-4
M. Wt: 156.23 g/mol
InChI Key: ROYYFIXLIRTTKF-UHFFFAOYSA-N
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Description

N’-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine is a synthetic organic compound characterized by the presence of an imidazole ring fused with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts and optimized reaction conditions (temperature, pressure, and solvent) are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

N’-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the synthesis of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the ethane-1,2-diamine moiety can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Histamine: Contains an imidazole ring and is involved in immune responses.

    Imidazole-4-acetic acid: A metabolite of histamine with similar structural features.

    Clonidine: Contains an imidazole ring and is used as an antihypertensive agent.

Uniqueness

N’-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine is unique due to its specific combination of an imidazole ring and an ethane-1,2-diamine moiety, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Properties

CAS No.

13384-18-4

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C7H16N4/c8-1-2-9-3-5-11-6-4-10-7-11/h7,9H,1-6,8H2

InChI Key

ROYYFIXLIRTTKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=N1)CCNCCN

Origin of Product

United States

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